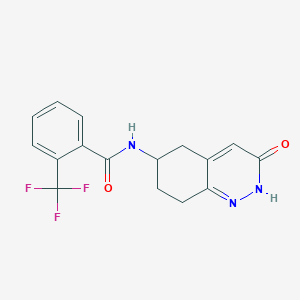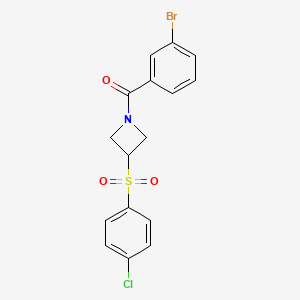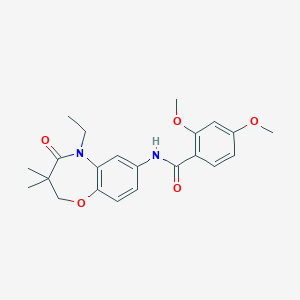
Fmoc-Ile-Pro-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Ile-Pro-OH, also known as (2S)-1-((2S,3S)-2-((9H-fluoren-9-ylmethoxy)carbonyl)amino)-3-methylpentanoyl)-2-pyrrolidinecarboxylic acid, is a compound used in peptide synthesis. It is a derivative of isoleucine and proline, protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
作用機序
Target of Action
The primary target of Fmoc-Ile-Pro-OH is the amine group of amino acids . The fluorenylmethoxycarbonyl (Fmoc) group in this compound is used as a protecting group for amines during peptide synthesis . This protection is crucial to prevent unwanted side reactions during the synthesis process .
Mode of Action
This compound interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protective group for the amine . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathways involved in the formation of peptide bonds . The Fmoc group allows for the selective protection and deprotection of amino groups, enabling the stepwise assembly of peptide chains . This process is integral to solid-phase peptide synthesis (SPPS), a common method for producing peptides .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its role as a reagent in peptide synthesis rather than as a bioactive compound itselfIt’s worth noting that the fmoc group is stable under acidic conditions and can be selectively removed under basic conditions , which can influence its behavior in different physiological environments.
Result of Action
The primary molecular effect of this compound’s action is the protection of the amine group during peptide synthesis . This allows for the controlled formation of peptide bonds without unwanted side reactions . On a cellular level, the use of this compound enables the synthesis of complex peptides, which can have various biological effects depending on their specific sequences.
Action Environment
The action of this compound is influenced by the pH of the environment . The Fmoc group is stable under acidic conditions and can be removed under basic conditions . Therefore, the pH can significantly influence the efficacy of this compound in protecting amines and its stability during peptide synthesis .
生化学分析
Biochemical Properties
Fmoc-Ile-Pro-OH interacts with various enzymes, proteins, and other biomolecules in the context of biochemical reactions . The Fmoc group serves as a base-labile protecting group, which can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily chemical, involving the formation and breaking of covalent bonds during the synthesis and deprotection processes .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. The Fmoc group is used as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . Its removal does not disturb the acid-labile linker between the peptide and the resin, making it a crucial component in the synthesis of peptides .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in the formation of peptides. The Fmoc group protects the amine group during the peptide chain assembly. Once the peptide synthesis is complete, the Fmoc group is rapidly removed by a base . This process allows for the precise assembly of peptide chains, contributing to the diversity and complexity of protein structures in biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF), a common deprotection cocktail for Fmoc during SPPS . This indicates that the compound is stable enough for the duration of the peptide synthesis process but can be rapidly deactivated when no longer needed .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role in peptide synthesis. The compound itself is not metabolized in the traditional sense, but rather participates in the chemical reactions involved in the formation of peptide bonds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ile-Pro-OH typically involves the protection of the amino group of isoleucine with the Fmoc group, followed by coupling with proline. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions, such as sodium bicarbonate in dioxane and water or dimethylformamide (DMF) . The coupling reaction with proline is usually carried out using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase synthesis techniques allows for efficient production and purification of the compound .
化学反応の分析
Types of Reactions
Fmoc-Ile-Pro-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using bases like piperidine in DMF.
Coupling Reactions: It can be coupled with other amino acids or peptides using peptide coupling reagents.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for removing the Fmoc group.
Coupling: DCC and HOBt are frequently used for coupling reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid or peptide and the coupled peptide product .
科学的研究の応用
Fmoc-Ile-Pro-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used in the synthesis of peptides for research and therapeutic purposes.
Drug Development: Peptides synthesized using this compound are used in the development of new drugs.
Biological Studies: It is used in the study of protein-protein interactions and enzyme-substrate interactions.
類似化合物との比較
Similar Compounds
Fmoc-Leu-OH: A similar compound where leucine is used instead of isoleucine.
Fmoc-Val-OH: Another similar compound where valine is used instead of isoleucine.
Uniqueness
Fmoc-Ile-Pro-OH is unique due to the presence of both isoleucine and proline, which provide specific structural and functional properties to the peptides synthesized using this compound .
特性
IUPAC Name |
(2S)-1-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5/c1-3-16(2)23(24(29)28-14-8-13-22(28)25(30)31)27-26(32)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,16,21-23H,3,8,13-15H2,1-2H3,(H,27,32)(H,30,31)/t16-,22-,23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWNAAGBZTXNOG-GMWOSMDTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Azaspiro[2.5]octan-7-ol hydrochloride](/img/structure/B2615601.png)

![3-(2-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2615604.png)

![(2E)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B2615607.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2615612.png)


![N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2615617.png)



